![molecular formula C16H9ClN2 B14799442 Propanedinitrile, [(4-chlorophenyl)phenylmethylene]- CAS No. 15517-61-0](/img/structure/B14799442.png)
Propanedinitrile, [(4-chlorophenyl)phenylmethylene]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanedinitrile, [(4-chlorophenyl)phenylmethylene]- is an organic compound with the molecular formula C16H9ClN2 It is known for its unique structure, which includes a phenylmethylene group substituted with a 4-chlorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Propanedinitrile, [(4-chlorophenyl)phenylmethylene]- typically involves the reaction of malononitrile with 4-chlorobenzaldehyde in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of the desired product. The reaction conditions often include refluxing the mixture in ethanol for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity Propanedinitrile, [(4-chlorophenyl)phenylmethylene]-.
Analyse Des Réactions Chimiques
Types of Reactions
Propanedinitrile, [(4-chlorophenyl)phenylmethylene]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile groups to primary amines using reagents such as lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Concentrated nitric acid (HNO3) for nitration, bromine (Br2) for bromination.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines.
Substitution: Nitro or halogenated derivatives.
Applications De Recherche Scientifique
Propanedinitrile, [(4-chlorophenyl)phenylmethylene]- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Propanedinitrile, [(4-chlorophenyl)phenylmethylene]- involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. Its nitrile groups can undergo hydrolysis, leading to the formation of carboxylic acids, which may interact with various enzymes and receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propanedinitrile, [(phenylmethylene)]-: Similar structure but lacks the 4-chlorophenyl substitution.
Propanedinitrile, [(4-methylphenyl)phenylmethylene]-: Contains a 4-methylphenyl group instead of a 4-chlorophenyl group.
Uniqueness
Propanedinitrile, [(4-chlorophenyl)phenylmethylene]- is unique due to the presence of the 4-chlorophenyl group, which imparts distinct electronic and steric properties
Propriétés
Numéro CAS |
15517-61-0 |
|---|---|
Formule moléculaire |
C16H9ClN2 |
Poids moléculaire |
264.71 g/mol |
Nom IUPAC |
2-[(4-chlorophenyl)-phenylmethylidene]propanedinitrile |
InChI |
InChI=1S/C16H9ClN2/c17-15-8-6-13(7-9-15)16(14(10-18)11-19)12-4-2-1-3-5-12/h1-9H |
Clé InChI |
UAOKDQHQPPEJDS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=C(C#N)C#N)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 3-[4-[2-amino-6-[1-[4-chloro-2-(3-methylpyrazol-1-yl)phenyl]-2,2,2-trifluoroethoxy]pyrimidin-4-yl]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B14799365.png)
![2-[propyl-[[4-[2-(tetrazolidin-5-yl)phenyl]phenyl]methyl]amino]pyridine-3-carboxylic acid](/img/structure/B14799369.png)

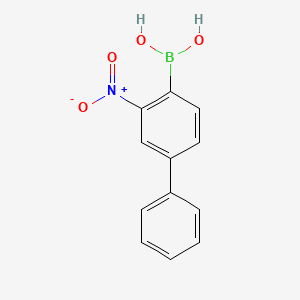
![[2-[(10R,13S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-bromobenzenesulfonate](/img/structure/B14799394.png)
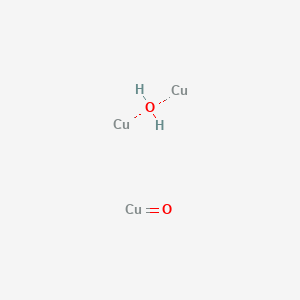
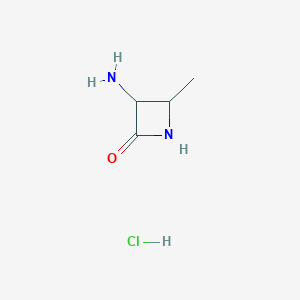

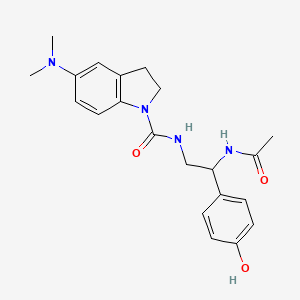
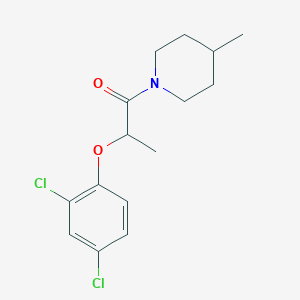
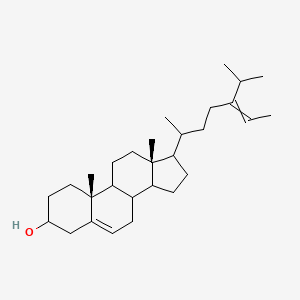
![2-[(5S)-6,10-dimethylspiro[4.5]dec-9-en-3-yl]propan-2-ol](/img/structure/B14799434.png)


